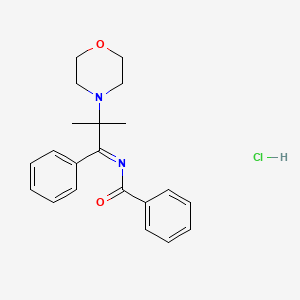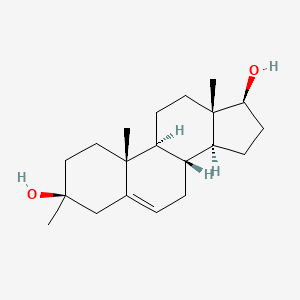
Androstenediol, methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol, methyl typically involves the methylation of androstenediol. One common method is the reduction of dehydroepiandrosterone (DHEA) to androstenediol, followed by methylation at the 17α position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound can involve microbial transformation processes. For example, engineered strains of Mycobacterium can convert phytosterols into steroidal intermediates, which can then be chemically modified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Androstenediol, methyl undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione, methyl.
Reduction: Conversion to testosterone, methyl.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Androstenedione, methyl.
Reduction: Testosterone, methyl.
Substitution: Various halogenated derivatives depending on the reagents used.
Applications De Recherche Scientifique
Androstenediol, methyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Investigated for its potential in hormone replacement therapy and as a performance-enhancing drug.
Industry: Utilized in the production of steroidal pharmaceuticals
Mécanisme D'action
Androstenediol, methyl exerts its effects by acting as a precursor to testosterone and estrogen. It is converted to these hormones through enzymatic reactions involving 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases. These enzymes facilitate the reduction and oxidation of specific functional groups on the steroid backbone, leading to the formation of active hormones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenediol: The parent compound, less potent in its androgenic and estrogenic effects.
Androstenedione: Another intermediate in testosterone and estrogen biosynthesis, with different metabolic pathways.
Testosterone: The primary male sex hormone, more potent in its androgenic effects.
Dehydroepiandrosterone (DHEA): A precursor to androstenediol, with broader physiological roles
Uniqueness
Androstenediol, methyl is unique due to its enhanced oral bioavailability and potency compared to its parent compound, androstenediol.
Propriétés
Numéro CAS |
1427208-18-1 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18(22)10-11-19(2)13(12-18)4-5-14-15-6-7-17(21)20(15,3)9-8-16(14)19/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
KHLDXKQAXIZYBF-RBZZARIASA-N |
SMILES isomérique |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4O)C)C)O |
SMILES canonique |
CC1(CCC2(C3CCC4(C(C3CC=C2C1)CCC4O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



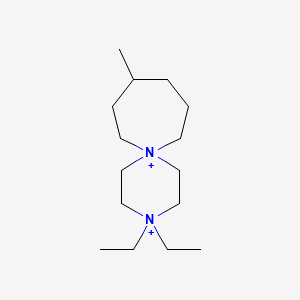
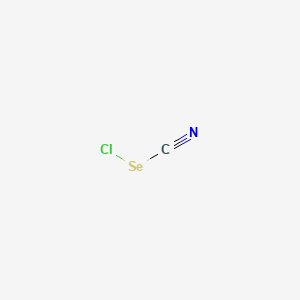
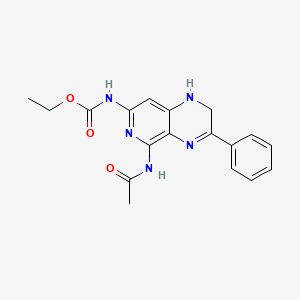
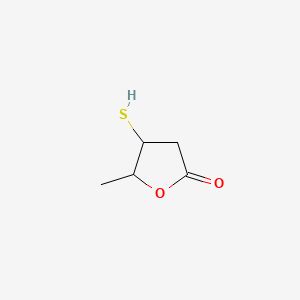
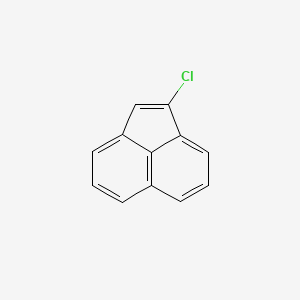
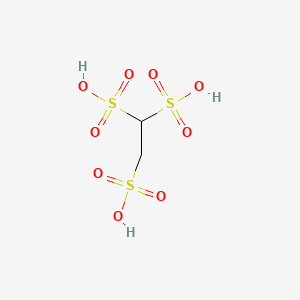
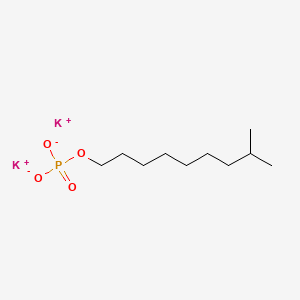

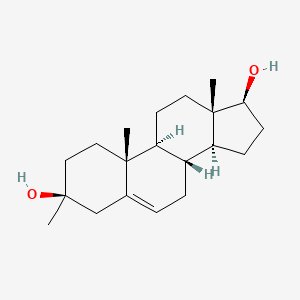
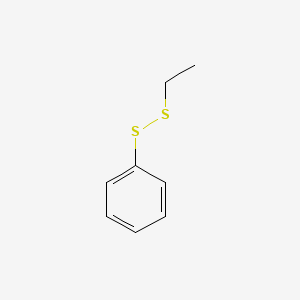
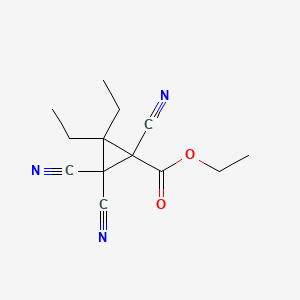
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)
